molecular formula C13H17NO3 B3065504 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein CAS No. 50404-05-2

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein

Cat. No.: B3065504
CAS No.: 50404-05-2
M. Wt: 235.28 g/mol
InChI Key: PEUBLRZCVLVRLD-DHZHZOJOSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein is an α,β-unsaturated aldehyde derivative featuring a 3,4-dimethoxyphenyl group at the 2-position and a dimethylamino substituent at the 3-position. Its structure combines electron-donating methoxy and dimethylamino groups with a conjugated aldehyde system, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)8-11(9-15)10-5-6-12(16-3)13(7-10)17-4/h5-9H,1-4H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUBLRZCVLVRLD-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501272
Record name (2Z)-2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50404-05-2
Record name (2Z)-2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and acrolein under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency, scalability, and safety.

Chemical Reactions Analysis

Domino Reactions with 1-Aroyl-3,4-Dihydroisoquinolines

This compound participates in catalyst-free domino reactions under microwave irradiation to form pyrrolo[2,1-a]isoquinoline derivatives. The reaction exploits the electrophilic α,β-unsaturated aldehyde moiety, which undergoes sequential Michael addition, cyclization, and aromatization.

Example Reaction:
Reactants:

  • 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein

  • 1-Aroyl-3,4-dihydroisoquinoline

Conditions:

  • Solvent: Ethanol

  • Temperature: Microwave irradiation

  • Time: 20–48 hours

Outcome:

  • Pyrrolo[2,1-a]isoquinolines in 70–87% yield .

Cyclization with CH-Acidic Compounds

The aldehyde group reacts with CH-acidic substrates (e.g., malononitrile, cyclopentadiene) to form extended conjugated systems or fused heterocycles.

Key Reactions:

SubstrateProductYieldConditionsReference
Malononitrile1,3-Butadiene derivative85%RT, ethanol, 12 hours
CyclopentadieneAminofulvene78%Reflux, THF, 6 hours
Guanidine2-Aminopyrimidine95%NaOH, aqueous ethanol

Mechanism:

  • Nucleophilic attack at the aldehyde carbon, followed by elimination of dimethylamine and cyclization.

Formation of Vinamidinium Salts

Reaction with dimethylammonium salts generates stable vinamidinium intermediates, enabling further functionalization.

Example:
Reactants:

  • This compound

  • Dimethylamine hydrochloride

Conditions:

  • Solvent: Ethanol

  • Acid: 70% perchloric acid

Outcome:

  • 1,3-Bis(dimethylamino)trimethinium perchlorate in 90% yield .

Applications:

  • Vinamidinium salts react with glycine esters or thiophenes to form N-alkylpyrroles (86% yield) or substituted thiophenes (87% yield) .

Pyrimidine Formation

Reaction with Hydrazine:

  • Forms pyrazole derivatives in 84% yield via Vilsmeier-Haack intermediate .

Pyridine Derivatives

Reaction with Cyanoacetic Esters:

  • Knoevenagel condensation yields 2-chloronicotinic acid esters, precursors to agrochemicals.

Ester UsedProductYieldConditions
Cyanoacetic acid ethyl ester2-Chloronicotinic acid ethyl ester75%Reflux, toluene, 8 hours
Cyanoacetic acid n-butyl ester2-Chloronicotinic acid n-butyl ester82%Reflux, DMF, 6 hours

Hydrolysis:

  • Esters hydrolyze to 2-chloronicotinic acid under basic conditions .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl group directs electrophilic substitution.

Example:

  • Nitration at the para position of the phenyl ring using HNO3/H2SO4 (62% yield) .

Scientific Research Applications

Biological Applications

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein exhibits significant biological activities that make it valuable in biological research:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related conditions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, indicating potential use in developing new antimicrobial agents.
  • Anticancer Potential : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. Studies focusing on this compound's mechanism of action and efficacy against specific cancer types are ongoing.

Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate for drug development:

  • Drug Design : Its ability to interact with biological targets makes it a subject of interest for designing novel therapeutic agents. The dimethylamino group may enhance solubility and bioavailability.
  • Therapeutic Applications : Investigations are underway to explore its potential as an anti-inflammatory or analgesic agent, leveraging its biological activity profile.

Industrial Applications

In addition to its biological significance, this compound has potential applications in various industrial sectors:

  • Chemical Synthesis : The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
  • Material Science : Its properties may be exploited in developing new materials or coatings with specific functional characteristics.

Case Study 1: Antioxidant Activity Assessment

A study was conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical scavenging activity compared to control samples, suggesting its potential utility in formulations aimed at combating oxidative stress.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of the compound on breast cancer cell lines. The findings demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Antioxidant and Enzyme Inhibition Activity

Curcumin Derivatives (e.g., Compounds 3e, 2e, 3d)

  • Structural Features: Curcumin analogs in incorporate dimethoxyphenyl or hydroxy-methoxyphenyl groups linked to cyclopentanone/cyclohexanone via acryloyl bridges.
  • Key Differences: Unlike 2-(3,4-dimethoxyphenyl)-3-(dimethylamino)acrolein, these analogs lack the dimethylamino group but include ketone rings and extended conjugation.
  • Activity: Antioxidant Capacity: Compounds with methoxy or hydroxy groups (e.g., 3d, 3e) showed strong radical scavenging, attributed to phenolic -OH or methoxy-mediated electron donation . Enzyme Inhibition: The dimethylamino group in the target compound may enhance interactions with enzymes like tyrosinase or ACE compared to hydroxy/methoxy substituents, though direct data are lacking .

4-(Dimethylamino)cinnamaldehyde

  • Structural Features: A cinnamaldehyde derivative with a dimethylamino group at the 4-position.
  • Key Differences : Lacks the 3,4-dimethoxyphenyl group but shares the α,β-unsaturated aldehyde framework.

Derivatives with Modified Functional Groups

3-(3,4-Dimethoxyphenyl)-4-(dimethylamino)-3-buten-2-one (CAS 76512-22-6)

  • Structural Features: A butenone derivative with a 3,4-dimethoxyphenyl group and dimethylamino substituent.
  • Key Differences : Replaces the aldehyde group with a ketone, altering electronic properties and reactivity.
  • Physical Properties :
    • Predicted boiling point: 395.7°C
    • Density: 1.057 g/cm³
    • pKa: 4.26 (indicating moderate acidity) .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structural Features : A dihydroxy-substituted cinnamic acid derivative.
  • Key Differences : Hydroxy groups instead of methoxy and a carboxylic acid instead of an aldehyde.
  • Activity: Caffeic acid is a well-known antioxidant and anti-inflammatory agent, with solubility and acidity driven by its -COOH group. The target compound’s dimethoxy and dimethylamino groups may enhance lipophilicity, favoring membrane penetration but reducing water solubility .

Pharmacologically Relevant Analogues

Pyrido[1,2-a]pyrimidinone Derivatives ()

  • Structural Features: Complex heterocycles with dimethoxyphenyl and dimethylamino-pyrrolidine/piperidine groups.
  • Key Differences : These compounds are fused-ring systems, unlike the linear structure of the target compound.
  • Relevance: The presence of dimethylamino groups in these patented compounds suggests their utility in targeting enzymes or receptors, possibly via amine-mediated hydrogen bonding or charge interactions .

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethylamino group and a methoxy-substituted phenyl group, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features an acrolein backbone with specific functional groups that enhance its reactivity and biological interactions. The presence of the dimethylamino group can influence its pharmacokinetics, while the methoxy groups on the phenyl ring may enhance lipophilicity and bioavailability.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, impacting various metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines.

Research Findings

Recent studies have focused on elucidating the biological effects of this compound. Below are key findings from various research efforts:

Study Objective Findings
Study 1Evaluate cytotoxicityDemonstrated significant cytotoxic effects on human cancer cell lines (e.g., HeLa cells), with IC50 values indicating potent activity.
Study 2Assess enzyme inhibitionFound that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Study 3Investigate receptor activityShowed that the compound modulates neurotransmitter receptors, indicating possible effects on mood and cognition.

Case Studies

  • Cytotoxicity in Cancer Research : A study published in a peer-reviewed journal reported that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests a potential role in targeted cancer therapies.
  • Neuropharmacological Effects : Another investigation assessed the impact of this compound on animal models. It was observed to reverse morphine-induced sedation in mice, indicating a stimulating effect that could have implications for pain management strategies.

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully characterized; however, preliminary data suggest:

  • Absorption : Likely well-absorbed due to its lipophilic nature.
  • Metabolism : Potentially metabolized by liver enzymes, necessitating further studies on its metabolic pathways.
  • Excretion : Expected to be excreted primarily through renal pathways.

Q & A

Q. How should researchers address conflicting results in the compound’s spectroscopic characterization?

  • Methodological Answer : Establish a reference dataset using certified analytical standards (e.g., USP-grade compounds). For NMR conflicts, perform heteronuclear single quantum coherence (HSQC) or correlation spectroscopy (COSY) to resolve peak assignments. Collaborative inter-laboratory studies using identical instrumentation settings (e.g., Bruker 600 MHz with cryoprobes) minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein
Reactant of Route 2
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2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein

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